molecular formula C20H20N2O2 B2648535 3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide CAS No. 851405-13-5

3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

Cat. No.: B2648535
CAS No.: 851405-13-5
M. Wt: 320.392
InChI Key: MXFBKZFXQNASDK-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is a complex organic compound that features a quinoline moiety, a benzamide group, and several methyl substitutions

Properties

IUPAC Name

3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-4-3-5-16(10-13)19(23)21-9-8-17-12-15-7-6-14(2)11-18(15)22-20(17)24/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFBKZFXQNASDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.

    Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated quinoline derivative with 3-methylbenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide involves its interaction with biological macromolecules. It can bind to DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This binding can induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-methylquinoline and 4-hydroxyquinoline share structural similarities.

    Benzamide Derivatives: Compounds such as N-(2-hydroxyethyl)benzamide and N-(2-chloroethyl)benzamide.

Uniqueness

3-methyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both quinoline and benzamide moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

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